molecular formula C6H12 B1661986 3,3-Dimethyl-1-butene CAS No. 558-37-2

3,3-Dimethyl-1-butene

Cat. No.: B1661986
CAS No.: 558-37-2
M. Wt: 84.16 g/mol
InChI Key: PKXHXOTZMFCXSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-butene can be synthesized through various methods, including the dehydrohalogenation of 3,3-dimethyl-2-chlorobutane. This reaction typically involves the use of a strong base such as potassium hydroxide in an alcoholic solvent under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of isobutane. This process involves the use of metal catalysts such as platinum or chromium oxide at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chlorine and silver (111) oxygen adatoms.

    Polymerization: Ethylene and palladium-diimine catalyst.

    Addition Reactions: Strong Brønsted acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagent for Chemical Reactions
3,3-Dimethyl-1-butene serves as a valuable reagent in organic synthesis. Its ability to undergo selective oxidation makes it useful for producing epoxides when treated with chlorine-promoted silver catalysts . This property is leveraged in the synthesis of complex organic compounds, allowing for the introduction of functional groups in a controlled manner.

Copolymerization
DMB is also utilized in copolymerization processes. For instance, it can be copolymerized with ethylene using chain-walking Pd-diimine catalysts. This method produces polymers with tailored properties, which are useful in various applications ranging from plastics to elastomers . The sterically hindered nature of DMB allows for unique polymer architectures that can enhance material performance.

Catalysis

Isomerization Studies
Recent studies have highlighted the role of DMB in catalytic processes, particularly in isomerization reactions. Research has shown that DMB can be used to quantify Brønsted acid sites on Cl-doped alumina catalysts during olefin isomerization . This application is significant for optimizing catalytic efficiency and understanding reaction mechanisms in industrial processes.

Alkene Epoxidation
DMB has been employed as a model compound for studying alkene epoxidation mechanisms on silver surfaces. These studies provide insights into the fundamental chemical processes involved in catalysis and material science, aiding the development of more efficient catalytic systems .

Biomedical Research

Immunomodulatory Effects
In recent biomedical studies, 3,3-dimethyl-1-butanol (a derivative of DMB) has been investigated for its potential immunomodulatory effects. Research indicates that DMB may reduce pro-inflammatory cytokines in models of chronic inflammatory diseases such as collagen-induced arthritis (CIA) . This suggests that DMB and its metabolites could offer therapeutic avenues for managing autoimmune conditions.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-butene involves its reactivity as an alkene. The compound’s double bond allows it to participate in various addition reactions, where the pi-bond electrons are used to form new sigma bonds with reagents. For example, in oxidation reactions, the double bond reacts with oxygen adatoms to form an epoxide . In polymerization reactions, the double bond opens up to form long polymer chains with ethylene .

Comparison with Similar Compounds

  • 2,3-Dimethyl-2-butene
  • 3,3-Dimethyl-2-butanol
  • 2,3-Dimethyl-1-butene
  • 3,3-Dimethyl-1-butyne

Comparison: 3,3-Dimethyl-1-butene is unique due to its specific structure, which provides distinct reactivity patterns compared to other similar compounds. For instance, its ability to undergo selective oxidation to form epoxides is a notable feature . Additionally, its use in copolymerization with ethylene sets it apart from other alkenes .

Biological Activity

3,3-Dimethyl-1-butene (DMB) is an α-olefin with significant relevance in organic chemistry and industrial applications. Its biological activity has been explored in various contexts, particularly in relation to its chemical reactivity, catalytic properties, and potential environmental impacts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound is characterized by its molecular formula C5H10C_5H_{10} and a boiling point of approximately 41 °C. It is a colorless liquid with a flash point of -8 °C, indicating its flammability and potential hazards in handling. The compound exhibits a vapor density greater than air (vapor density > 1) and a vapor pressure of 6.96 psi at 20 °C .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Reactivity and Catalysis : DMB has been studied for its catalytic properties in various reactions, including isomerization and hydration processes. For instance, it undergoes acid-catalyzed hydration to yield 2,3-dimethyl-2-butanol as the principal product . This reaction illustrates the compound's potential utility in synthesizing alcohols under controlled conditions.
  • Environmental Impact : The oxidation of DMB has been investigated as part of studies on atmospheric chemistry. It oxidizes selectively to form epoxides when exposed to chlorine-promoted silver catalysts . Understanding these reactions is crucial for assessing the environmental fate of DMB in atmospheric conditions.

Isomerization Studies

A notable study by Rivet et al. (2023) explored the isomerization of DMB on Cl-doped alumina catalysts. The research highlighted that the efficiency of isomerization correlates linearly with the number of specific Brønsted acid sites available on the catalyst. This finding emphasizes the role of DMB as a substrate in catalytic processes that could have implications for industrial applications in petrochemical refining .

Copolymerization Reactions

DMB has also been utilized in copolymerization reactions with ethylene. A study published in Macromolecular Rapid Communications demonstrated that using a chain-walking Pd-diimine catalyst allowed for effective copolymerization with sterically hindered α-olefins like DMB. This research indicates the compound's potential in producing high-performance polymers with specific properties tailored for various applications .

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Rivet et al., 2023Isomerization CatalysisIsomerization efficiency linked to Brønsted acid site density on Cl-doped alumina catalysts.
Macromolecular Rapid CommunicationsCopolymerizationSuccessful copolymerization with ethylene using DMB under chain-walking conditions; high-performance polymers produced.
Vaia et al., 2024Acid-Catalyzed HydrationMechanism established for hydration yielding 2,3-dimethyl-2-butanol; significant industrial relevance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3-dimethyl-1-butene, and how do reaction conditions influence yield?

this compound is synthesized via methylation of alcohols with ethylene followed by cross-methylation. Key parameters include temperature control (e.g., maintaining sub-100°C conditions to prevent side reactions) and catalyst selection (e.g., acid catalysts for alcohol activation). Yield optimization requires careful monitoring of stoichiometry and purification via fractional distillation .

Q. How can researchers characterize this compound using spectroscopic methods?

  • 1H NMR : The compound exhibits a doublet of doublets (δ ~4.7–5.0 ppm) for the terminal alkene protons due to coupling with adjacent methyl groups. The tert-butyl group ((CH₃)₃C–) appears as a singlet at δ ~1.1–1.3 ppm .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 84 for the molecular ion) confirm purity and structural identity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep at 2–8°C in flame-proof cabinets due to its low boiling point (41°C) and flammability (vapor pressure: 6.96 psi at 20°C) .

Advanced Research Questions

Q. How does steric hindrance in this compound affect its copolymerization with ethylene?

The bulky tert-butyl group in this compound imposes steric constraints during copolymerization with ethylene using Pd-diimine catalysts. This promotes "chain-walking" behavior, where the catalyst migrates along the polymer chain, enabling unique branching architectures. Reaction conditions (e.g., 25°C, 1 atm ethylene) and catalyst loading (0.1–1 mol%) significantly influence monomer incorporation rates .

Table 1: Copolymerization Parameters

ParameterValueReference
CatalystPd-diimine (Ar = 2,6-iPr₂C₆H₃)
Ethylene Pressure1 atm
Monomer Conversion>90%
Branching Frequency15–20 branches/1000 C atoms

Q. What mechanistic insights explain the selective epoxidation of this compound on Ag(111) surfaces?

The reaction proceeds via adsorption of molecular oxygen on Ag(111), forming electrophilic oxygen adatoms. These species attack the electron-rich alkene in this compound, forming a metastable epoxide intermediate. Density functional theory (DFT) studies suggest that the tert-butyl group stabilizes the transition state, favoring epoxidation over competing pathways (e.g., combustion). Selectivity exceeds 80% under ultrahigh vacuum (10⁻⁶ mbar) at 300 K .

Q. How do thermodynamic properties of this compound inform reaction design?

Critical constants and phase behavior are essential for distillation and solvent selection: Table 2: Thermodynamic Data

PropertyValueReference
Boiling Point41°C
Density (25°C)0.653 g/mL
Vapor Pressure (20°C)6.96 psi
Critical Temperature270.2 K
Critical Pressure27.4 bar

Q. Why does oxymercuration-demercuration of this compound avoid carbocation rearrangements?

The reaction proceeds via a cyclic mercurinium ion intermediate, which directs anti-addition of water. The rigid transition state prevents hydride or alkyl shifts, preserving the carbon skeleton. For example, hydration of this compound yields 3,3-dimethyl-2-butanol without forming branched byproducts .

Q. What kinetic data are available for reductive elimination of this compound from rhodium complexes?

Studies on Tp′RhP(OMe)₃H show first-order kinetics with a rate constant (k) of 1.2 × 10⁻⁴ s⁻¹ at 30°C. Activation parameters (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 cal/mol·K) suggest a dissociative mechanism. Isotopic labeling (e.g., D₂O quenching) confirms β-hydride elimination as the rate-limiting step .

Q. Methodological Guidance

  • Contradiction Analysis : Conflicting vapor pressure data (e.g., 6.96 psi vs. literature values) may arise from measurement techniques (static vs. dynamic methods). Cross-validate using NIST-referenced protocols .
  • Experimental Design : For copolymerization, use Schlenk techniques under inert atmospheres to prevent catalyst oxidation. Monitor reaction progress via in situ FTIR for real-time monomer consumption .

Properties

IUPAC Name

3,3-dimethylbut-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C
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Molecular Formula

C6H12
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Related CAS

28498-58-0
Record name Poly(3,3-dimethyl-1-butene)
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DSSTOX Substance ID

DTXSID1027211
Record name 3,3-Dimethyl-1-butene
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Molecular Weight

84.16 g/mol
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Physical Description

Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butene
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Vapor Pressure

431.0 [mmHg]
Record name 3,3-Dimethyl-1-butene
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CAS No.

558-37-2
Record name 3,3-Dimethyl-1-butene
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Record name 3,3-DIMETHYL-1-BUTENE
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Record name 1-Butene, 3,3-dimethyl-
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Record name 3,3-Dimethyl-1-butene
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Record name 3,3-dimethylbutene
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Synthesis routes and methods

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
Quantity
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2 mol
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene

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